2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid
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Overview
Description
2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid: is an organoboron compound with the molecular formula C6H4BBrF3NO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and trifluoromethyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s role in this pathway can lead to the synthesis of a variety of biologically active molecules .
Pharmacokinetics
It’s known that the compound is a relatively stable and readily prepared organoboron reagent , suggesting it may have suitable properties for bioavailability.
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a variety of complex organic molecules, including biologically active molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a refrigerated and dark place , suggesting that temperature and light exposure may affect its stability. Additionally, the SM coupling reaction in which the compound participates is known to be exceptionally mild and functional group tolerant , indicating that the reaction conditions can also influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Chemistry: 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .
Industry: In the industrial sector, it is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the creation of materials with specific functionalities .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the boronic acid group.
5-Bromo-2-(trifluoromethyl)pyridine: Another isomer with different substitution pattern.
2-Fluoro-3-pyridineboronic acid: Contains a fluorine atom instead of bromine.
Uniqueness: 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The boronic acid group further adds to its utility in coupling reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLHHBJRNPGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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